molecular formula C21H21O10+ B1196519 Pelargonidin 3-glucoside CAS No. 47684-27-5

Pelargonidin 3-glucoside

Cat. No. B1196519
CAS RN: 47684-27-5
M. Wt: 433.4 g/mol
InChI Key: ABVCUBUIXWJYSE-GQUPQBGVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of pelargonidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanidin glycoside. It derives from a pelargonidin. It is a conjugate acid of a pelargonidin 3-O-beta-D-glucoside betaine.

Scientific Research Applications

Antithrombotic and Antiplatelet Activities

Structural Activity and HAD Inhibition

Pelargonidin and its glucoside derivatives have been studied for their structural properties and potential efficacy in treating conditions like hypoglycemia and retinopathy. Quantum chemical calculations suggest that pelargonidin acts as an effective electron donor, with potential implications for treating diabetes (Praveena et al., 2022).

Effects on Aortic Smooth Muscle Cell Proliferation and Migration

Pelargonidin can inhibit the proliferation and migration of human aortic smooth muscle cells induced by platelet-derived growth factor (PDGF)-BB. This effect is attributed to the inhibition of focal adhesion kinase (FAK) activity, suggesting potential preventive effects against atherosclerosis (Son et al., 2014).

Encapsulation for Hepatocytes Injury Recovery

When encapsulated in pectin-chitosan coated nanoliposomes, pelargonidin-3-O-glucoside shows a protective effect against palmitic acid-induced hepatocyte injury. This encapsulation improves its stability and enhances its biological activity, which could be beneficial for hepatocellular delivery of hydrophilic compounds (Karim et al., 2022).

Stability and Antioxidant Activity

Pelargonidin glucosides' stability under different conditions (pH, metal-ionic, thermal) and their antioxidant activities have been compared, suggesting potential applications in the food industry. Glycosylation affects the stability and antioxidant properties of pelargonidin (Li et al., 2021).

Metabolic Fate and Bioavailability

Studies have investigated the metabolic fate of pelargonidin 3-glucoside in mammals, finding that it is metabolized to glucuronides and excreted in urine. This research helps understand the biological properties of anthocyanins and their functional roles in vivo (Ichiyanagi et al., 2013).

Role in Inflammatory Bowel Disease

Pelargonidin-3-glucoside may attenuate symptoms of inflammatory bowel disease (IBD) and decrease intestinal inflammation, potentially through activation of the aryl hydrocarbon receptor (AhR). This suggests its utility as a dietary chemopreventive agent in managing IBD (Dvořák, 2020).

Synthetic Production in Yeast

Research has focused on the engineering of Saccharomyces cerevisiae for de novo production of pelargonidin 3-O-glucoside. This approach could be valuable for on-demand production of specific anthocyanin molecules for various industries (Levisson et al., 2018).

properties

CAS RN

47684-27-5

Molecular Formula

C21H21O10+

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17-,18+,19-,21-/m1/s1

InChI Key

ABVCUBUIXWJYSE-GQUPQBGVSA-O

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

synonyms

callistephin
pelargonidin 3-glucoside
pelargonidin-3-glucopyranoside
pelargonidin-3-glucoside

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelargonidin 3-glucoside
Reactant of Route 2
Pelargonidin 3-glucoside
Reactant of Route 3
Pelargonidin 3-glucoside
Reactant of Route 4
Pelargonidin 3-glucoside
Reactant of Route 5
Pelargonidin 3-glucoside
Reactant of Route 6
Pelargonidin 3-glucoside

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